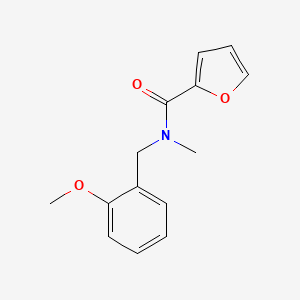

N-(2-methoxybenzyl)-N-methyl-2-furamide

Description

N-(2-Methoxybenzyl)-N-methyl-2-furamide is a synthetic furan-derived amide characterized by a 2-methoxybenzyl group and a methyl substituent on the nitrogen atom. The compound’s furamide core distinguishes it from benzamide derivatives, and the N-(2-methoxybenzyl) group may influence its reactivity, solubility, or biological targeting. Similar compounds, such as fenfuram (a fungicide) and benzimidazole-based anti-parasitic agents, highlight the importance of substituent modifications in determining function .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-15(14(16)13-8-5-9-18-13)10-11-6-3-4-7-12(11)17-2/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVQXNSPEHFUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1OC)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fenfuram (2-Methyl-N-phenyl-3-furancarboxamide)

- Structure : Fenfuram features a phenyl group directly attached to the amide nitrogen, contrasting with the target compound’s 2-methoxybenzyl and methyl substituents.

- Applications: Fenfuram is a commercial fungicide, indicating that furancarboxamides can exhibit potent biocidal activity.

- Synthesis : Fenfuram is synthesized via condensation of 3-furancarboxylic acid derivatives with aniline, whereas the target compound likely requires 2-furancarbonyl chloride and N-methyl-2-methoxybenzylamine.

N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8)

- Structure : This benzimidazole derivative shares an N-(2-methoxyphenyl) group but lacks the furamide backbone.

- Applications : Demonstrated anti-Leishmania activity, suggesting that methoxyaryl substituents can enhance drug-likeness in parasitic therapies. The target compound’s furamide core may offer metabolic stability advantages over benzimidazoles .

- Synthesis : Prepared via cyclization reactions, differing from the amide coupling likely used for the target compound.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : A benzamide with an N,O-bidentate directing group, contrasting with the furamide’s heterocyclic core.

- Applications : Utilized in metal-catalyzed C–H functionalization due to its directing group. The target compound’s 2-methoxybenzyl group may similarly coordinate metals, but its furan ring could alter electronic properties .

NBOMe Derivatives (e.g., 25iP-NBOMe)

- Structure : Share the N-(2-methoxybenzyl) group but incorporate phenethylamine backbones.

- Analytical Comparison : Mass spectrometry fragmentation of the N-(2-methoxybenzyl) group produces characteristic ions (e.g., m/z = 121.0648), a pattern likely observable in the target compound. The methyl group on the target’s amide nitrogen may introduce additional fragmentation pathways .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical Signatures

Key Research Findings

- Substituent Impact : The 2-methoxybenzyl group enhances metal-binding capacity (as seen in catalytic applications) and may improve blood-brain barrier penetration in pharmaceuticals .

- Biological Activity : Methoxyaryl and furan motifs are recurrent in agrochemicals (e.g., fenfuram) and anti-parasitics (e.g., Compound 8), suggesting dual utility for the target compound .

- Synthetic Challenges : N-methylation and methoxybenzyl introduction require precise stoichiometry to avoid side products, as observed in analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.